An In-Depth Technical Guide to 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery
An In-Depth Technical Guide to 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride, a key intermediate in medicinal chemistry. The document details the compound's chemical identity, physical properties, and critical safety information. A core focus is a detailed, step-by-step protocol for its synthesis, grounded in established chemical principles for the preparation of analogous sulfonyl chlorides. The guide further explores the compound's reactivity, particularly its role in the synthesis of sulfonamides, and highlights its application in the development of novel therapeutic agents. This whitepaper is intended to serve as a practical resource for researchers engaged in synthetic chemistry and drug discovery, offering both theoretical insights and actionable experimental procedures.
Chemical Identity and Properties
4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride is a bifunctional aromatic compound containing two sulfonyl groups. One is a sulfonyl chloride, a highly reactive functional group, and the other is a pyrrolidinyl sulfonamide. This unique structure makes it a valuable building block for introducing a sulfonamide moiety into a target molecule.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 165669-32-9 | [1][2] |
| Molecular Formula | C₁₀H₁₂ClNO₄S₂ | [2] |
| Molecular Weight | 309.79 g/mol | [2] |
| IUPAC Name | 4-(pyrrolidin-1-ylsulfonyl)benzenesulfonyl chloride | [2] |
| Appearance | Solid | |
| Melting Point | 133 °C | |
| Boiling Point | 448.6±47.0 °C (Predicted) | |
| Density | 1.520±0.06 g/cm³ (Predicted) |
Synthesis and Purification
The synthesis of 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride can be approached through a multi-step process, leveraging well-established reactions in organic chemistry. A plausible and efficient route involves the initial bis-chlorosulfonylation of a suitable benzene derivative, followed by selective amination with pyrrolidine. The following protocol is a representative procedure based on analogous syntheses of sulfonyl chlorides.[3][4]
Proposed Synthetic Pathway
A logical synthetic approach begins with the chlorosulfonation of chlorobenzene to yield 4-chlorobenzenesulfonyl chloride. This intermediate can then be reacted with pyrrolidine to form the corresponding sulfonamide. A subsequent chlorosulfonation furnishes the desired product. An alternative, more direct route involves the bis-chlorosulfonylation of benzene, followed by a selective mono-amination with pyrrolidine. The former is often preferred due to better control of regioselectivity.
Diagram 1: Proposed Synthesis Workflow
Caption: A plausible three-step synthesis of the target compound.
Detailed Experimental Protocol
Materials:
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Chlorobenzene
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Chlorosulfonic acid
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Thionyl chloride
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Pyrrolidine
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Pyridine (or other suitable base)
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Dichloromethane (or other suitable solvent)
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Hydrochloric acid (for workup)
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Sodium bicarbonate solution (for workup)
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Brine (for workup)
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Anhydrous magnesium sulfate (for drying)
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Silica gel for column chromatography
Step 1: Synthesis of 4-Chlorobenzenesulfonyl chloride [3]
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To 122 g (1.05 mol) of chlorosulfonic acid, add 112.6 g (1.0 mol) of chlorobenzene dropwise over 1 hour while maintaining the temperature at 70°C.
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Stir the mixture at 70°C for an additional 15 minutes.
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Add 1 g of sulfamic acid, followed by the dropwise addition of 180 g (1.5 mol) of thionyl chloride over 2 hours at 70°C.
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After the reaction is complete, cool the mixture and carefully pour it into ice water.
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Extract the aqueous layer with dichloromethane.
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Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chlorobenzenesulfonyl chloride.
Step 2: Synthesis of 1-(4-Chlorophenylsulfonyl)pyrrolidine
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Dissolve the crude 4-chlorobenzenesulfonyl chloride in a suitable solvent such as dichloromethane.
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Cool the solution in an ice bath.
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Add pyrrolidine (1.1 equivalents) dropwise, followed by a base such as pyridine (1.2 equivalents) to scavenge the HCl byproduct.
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Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
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Wash the reaction mixture with dilute HCl, water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude sulfonamide.
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Purify by recrystallization or column chromatography if necessary.
Step 3: Synthesis of 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride
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Carefully add the 1-(4-chlorophenylsulfonyl)pyrrolidine to an excess of chlorosulfonic acid at a controlled low temperature (e.g., 0-10°C).
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Allow the reaction to proceed with stirring, gradually warming to room temperature, for a sufficient duration to ensure complete reaction.
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Quench the reaction by carefully pouring the mixture onto crushed ice.
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The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.
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Dry the product under vacuum to yield 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of chlorinated hydrocarbons and alkanes, or by flash column chromatography on silica gel.
Reactivity and Mechanistic Insights
The primary utility of 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride lies in the high reactivity of the sulfonyl chloride group towards nucleophiles. This allows for the facile formation of sulfonamides, which are a cornerstone of many therapeutic agents.
Sulfonamide Formation
The reaction with primary or secondary amines is the most common transformation of this compound. The mechanism proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl formed during the reaction.
Diagram 2: General Reaction Mechanism
Caption: Formation of a sulfonamide from the title compound.
The reactivity of the sulfonyl chloride can be influenced by the electronic nature of the substituents on the aromatic ring. The presence of the electron-withdrawing pyrrolidinylsulfonyl group at the para position is expected to enhance the electrophilicity of the sulfonyl chloride's sulfur atom, thereby increasing its reactivity towards nucleophiles.
Applications in Medicinal Chemistry and Drug Development
The pyrrolidine ring is a prevalent scaffold in a multitude of biologically active compounds. Its inclusion can enhance binding to target proteins and improve pharmacokinetic properties.[5] The sulfonamide functional group is also a key pharmacophore in a wide range of drugs, including antibiotics, diuretics, and antiviral agents. The combination of these two moieties in 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride makes it a valuable precursor for the synthesis of novel drug candidates.
Table 2: Examples of Drug Classes Synthesized from Sulfonamide Precursors
| Drug Class | Therapeutic Area | Relevance of Sulfonamide Moiety |
| Carbonic Anhydrase Inhibitors | Glaucoma, Epilepsy | Binds to the zinc ion in the active site of the enzyme. |
| Protease Inhibitors | HIV/AIDS | Interacts with the catalytic residues of the protease enzyme. |
| Diuretics | Hypertension, Edema | Inhibits ion transport in the renal tubules. |
| Antibacterial Agents | Bacterial Infections | Inhibits dihydropteroate synthase, an enzyme involved in folic acid synthesis. |
Derivatives of this compound have been explored in the development of inhibitors for various enzymes, including kinases, which are critical targets in cancer therapy. The pyrrolidinylsulfonylaniline moiety has been incorporated into compounds designed to inhibit kinases such as FLT3-ITD, which is implicated in acute myeloid leukemia.
Safety and Handling
4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Hazard Statements: Causes severe skin burns and eye damage. May cause respiratory irritation. Harmful if swallowed.[2]
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Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
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Do not breathe dust or fumes.
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Wash skin thoroughly after handling.
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In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
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If on skin, take off immediately all contaminated clothing. Rinse skin with water or shower.
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If inhaled, remove person to fresh air and keep comfortable for breathing.
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If swallowed, rinse mouth. Do NOT induce vomiting.
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Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. The compound is moisture-sensitive and should be handled under an inert atmosphere where possible.
Conclusion
4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride is a versatile and highly reactive building block for the synthesis of complex organic molecules, particularly those with therapeutic potential. Its straightforward, albeit multi-step, synthesis and its predictable reactivity make it an invaluable tool for medicinal chemists. The ability to readily introduce the pyrrolidinyl-sulfonamide moiety allows for the exploration of new chemical space in the quest for more effective and selective drugs. Adherence to strict safety protocols is paramount when handling this corrosive and reactive compound.
References
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PubChem. 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride. [Link]
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PrepChem.com. Synthesis of 4-chlorobenzenesulfonyl chloride. [Link]
-
Organic Syntheses. p-ACETAMINOBENZENESULFONYL CHLORIDE. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4867. [Link]
Sources
- 1. 4-(PYRROLIDINE-1-SULFONYL)-BENZENESULFONYL CHLORIDE CAS#: 165669-32-9 [amp.chemicalbook.com]
- 2. 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride | C10H12ClNO4S2 | CID 2779793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
